![molecular formula C24H24N2O3 B5028437 N-[3-(benzoylamino)phenyl]-4-butoxybenzamide](/img/structure/B5028437.png)
N-[3-(benzoylamino)phenyl]-4-butoxybenzamide
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Overview
Description
N-[3-(benzoylamino)phenyl]-4-butoxybenzamide, also known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acid-based matrix metalloproteinases (MMPs) inhibitors. This chemical compound has been extensively studied for its potential use in various scientific research applications, including cancer treatment, inflammation, and cardiovascular diseases.
Mechanism of Action
N-[3-(benzoylamino)phenyl]-4-butoxybenzamide acts as a potent and selective inhibitor of MMPs by binding to the active site of the enzyme. The hydroxamic acid group of N-[3-(benzoylamino)phenyl]-4-butoxybenzamide chelates the zinc ion at the active site of the enzyme, thus preventing the enzyme from degrading the extracellular matrix.
Biochemical and Physiological Effects:
N-[3-(benzoylamino)phenyl]-4-butoxybenzamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-[3-(benzoylamino)phenyl]-4-butoxybenzamide inhibits the activity of various MMPs, including MMP-1, MMP-2, and MMP-9. In vivo studies have shown that N-[3-(benzoylamino)phenyl]-4-butoxybenzamide inhibits tumor growth and metastasis in animal models of cancer.
Advantages and Limitations for Lab Experiments
N-[3-(benzoylamino)phenyl]-4-butoxybenzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of MMPs, making it a useful tool for studying the role of MMPs in various biological processes. However, N-[3-(benzoylamino)phenyl]-4-butoxybenzamide has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects.
Future Directions
There are several future directions for research on N-[3-(benzoylamino)phenyl]-4-butoxybenzamide. One area of research is the development of more potent and selective MMP inhibitors based on the structure of N-[3-(benzoylamino)phenyl]-4-butoxybenzamide. Another area of research is the use of N-[3-(benzoylamino)phenyl]-4-butoxybenzamide in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness. Additionally, research is needed to determine the optimal dosing and administration of N-[3-(benzoylamino)phenyl]-4-butoxybenzamide for use in clinical trials.
Synthesis Methods
The synthesis of N-[3-(benzoylamino)phenyl]-4-butoxybenzamide involves several steps, including the reaction of 4-butoxybenzoyl chloride with 3-aminobenzoic acid to form N-[3-(benzoylamino)phenyl]-4-butoxybenzoic acid. The acid is then converted to the corresponding acid chloride using thionyl chloride, followed by the reaction with hydroxylamine to form the hydroxamic acid derivative of N-[3-(benzoylamino)phenyl]-4-butoxybenzamide.
Scientific Research Applications
N-[3-(benzoylamino)phenyl]-4-butoxybenzamide has been extensively studied for its potential use in cancer treatment. MMPs are a group of enzymes that play a crucial role in cancer progression by degrading the extracellular matrix, allowing tumor cells to invade and spread to other parts of the body. N-[3-(benzoylamino)phenyl]-4-butoxybenzamide inhibits MMPs, thus preventing tumor growth and metastasis.
properties
IUPAC Name |
N-(3-benzamidophenyl)-4-butoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-2-3-16-29-22-14-12-19(13-15-22)24(28)26-21-11-7-10-20(17-21)25-23(27)18-8-5-4-6-9-18/h4-15,17H,2-3,16H2,1H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUKFNFSTSNOSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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